molecular formula C19H22N2O4S B2847524 N-(2-oxo-2-(2-phenylmorpholino)ethyl)-1-phenylmethanesulfonamide CAS No. 953962-86-2

N-(2-oxo-2-(2-phenylmorpholino)ethyl)-1-phenylmethanesulfonamide

Cat. No. B2847524
CAS RN: 953962-86-2
M. Wt: 374.46
InChI Key: CYCAEPVNJPBCRT-UHFFFAOYSA-N
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Description

N-(2-oxo-2-(2-phenylmorpholino)ethyl)-1-phenylmethanesulfonamide, also known as NVP-BEZ235, is a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. It is a small molecule drug that has shown promising results in preclinical studies as an anti-cancer agent.

Scientific Research Applications

Biocatalysis and Drug Metabolism

Biocatalysis has been applied to drug metabolism studies, specifically in the preparation of mammalian metabolites of biaryl-bis-sulfonamide AMPA receptor potentiators using microbial systems. For example, LY451395, a biaryl-bis-sulfonamide, underwent microbial-based biocatalytic system processing to produce mammalian metabolites. This approach facilitated the structural characterization of metabolites by nuclear magnetic resonance spectroscopy, aiding in the understanding of drug metabolism and providing analytical standards for monitoring drug metabolites during clinical investigations (Zmijewski et al., 2006).

Stereoselective Microbial Reduction

Another study demonstrated the stereoselective microbial reduction of N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide to prepare chiral intermediates for the synthesis of pharmaceuticals. This process highlighted the utility of microbial cultures in achieving high reaction yields and optical purities, showcasing the potential of microbial systems in the selective synthesis of drug intermediates (Patel et al., 1993).

Electrocatalytic Reactions

Research on N-oxyl compounds, including their electrochemical properties and applications in electrosynthetic reactions, reveals the versatility of these reagents. These studies have shown how N-oxyl compounds can facilitate a wide range of electrocatalytic reactions, contributing to the selective oxidation of organic molecules. This research underscores the potential of N-oxyl reagents in both laboratory and industrial applications for the development of sustainable and efficient chemical processes (Nutting et al., 2018).

Enantioseparation Techniques

Advancements in enantioseparation techniques, particularly for active pharmaceutical ingredients (APIs) and their intermediates, have been reported. These techniques involve the use of reversed phase and normal phase liquid chromatography with new types of polysaccharide stationary phases. Such methods are crucial for the pharmaceutical industry, enabling the separation and analysis of chiral compounds with high specificity and efficiency (Zhou et al., 2010).

Chemical Synthesis and Catalysis

Studies on asymmetric difunctional initiators and their use in the preparation of block copolymers via atom transfer radical polymerization (ATRP) and stable free radical polymerization (SFRP) highlight innovative approaches to polymer science. These research efforts contribute to the development of novel materials with specific properties, underscoring the importance of tailored chemical synthesis and catalysis in material science (Tunca et al., 2001).

properties

IUPAC Name

N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c22-19(13-20-26(23,24)15-16-7-3-1-4-8-16)21-11-12-25-18(14-21)17-9-5-2-6-10-17/h1-10,18,20H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCAEPVNJPBCRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CNS(=O)(=O)CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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